

Spectroscopic Profile of 6-Oxo-piperidine-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Oxo-piperidine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Oxo-piperidine-2-carboxylic acid** (also known as 6-oxo-pipecolic acid), a molecule of interest in metabolic studies and as a chiral intermediate in drug synthesis.^[1] This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, supported by detailed experimental protocols.

Core Spectroscopic Data

The spectroscopic data for **6-Oxo-piperidine-2-carboxylic acid** is summarized below. Due to the limited availability of published experimental spectra, theoretical predictions based on the molecule's structure are included for NMR and IR spectroscopy.

Mass Spectrometry Data

Mass spectrometry is a key technique for the identification and quantification of **6-Oxo-piperidine-2-carboxylic acid**. The molecule has a molecular formula of $C_6H_9NO_3$ and a molecular weight of 143.14 g/mol .^[2]

Technique	Ionization Mode	Mass Transition (m/z)	Reference
LC-MS/MS	ESI Positive	144.2 → 98.1	[3]
GC-MS	EI	170.0, 171.0, 154.0, 244.0, 287.0	[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of **6-Oxo-piperidine-2-carboxylic acid** is predicted to show distinct signals for the protons on the piperidine ring and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid groups.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H2	4.0 - 4.2	Doublet of Doublets (dd)	J = 8, 4
H3 (axial)	1.8 - 2.0	Multiplet (m)	-
H3 (equatorial)	2.1 - 2.3	Multiplet (m)	-
H4	1.9 - 2.1	Multiplet (m)	-
H5	2.3 - 2.5	Multiplet (m)	-
NH	7.5 - 8.5	Broad Singlet (br s)	-
COOH	10.0 - 13.0	Broad Singlet (br s)	-

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the six carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C2	55 - 60
C3	20 - 25
C4	25 - 30
C5	30 - 35
C6	170 - 175
COOH	175 - 180

Predicted Infrared (IR) Spectral Data

The IR spectrum of **6-Oxo-piperidine-2-carboxylic acid** is expected to show characteristic absorption bands for the functional groups present.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
N-H (Amide)	Stretching	3300 - 3100	Medium
C-H (Aliphatic)	Stretching	3000 - 2850	Medium
C=O (Carboxylic Acid)	Stretching	1760 - 1700	Strong
C=O (Amide)	Stretching	1680 - 1630	Strong
C-N	Stretching	1400 - 1000	Medium

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **6-Oxo-piperidine-2-carboxylic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ^1H and ^{13}C NMR spectra of **6-Oxo-piperidine-2-carboxylic acid** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse program for a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
 - Apply an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A standard procedure for acquiring the IR spectrum of solid **6-Oxo-piperidine-2-carboxylic acid** is the KBr pellet method:

- Sample Preparation:

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Spectrum Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Perform an appropriate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS/MS)

The following protocol is based on methods for the quantitative analysis of **6-Oxo-piperidine-2-carboxylic acid** in biological samples.[\[3\]](#)[\[4\]](#)

- Sample Preparation:
 - For biological fluids, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated **6-Oxo-piperidine-2-carboxylic acid**).
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a new vial for analysis.
- Chromatographic Separation:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition: Monitor the transition of the precursor ion $[M+H]^+$ at m/z 144.2 to a product ion at m/z 98.1.^[3]
- Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualized Workflows and Pathways

General Synthesis Workflow

The synthesis of **6-Oxo-piperidine-2-carboxylic acid** can be achieved through the cyclization of a suitable precursor like α -amino adipic acid. The following diagram illustrates a general synthetic workflow.

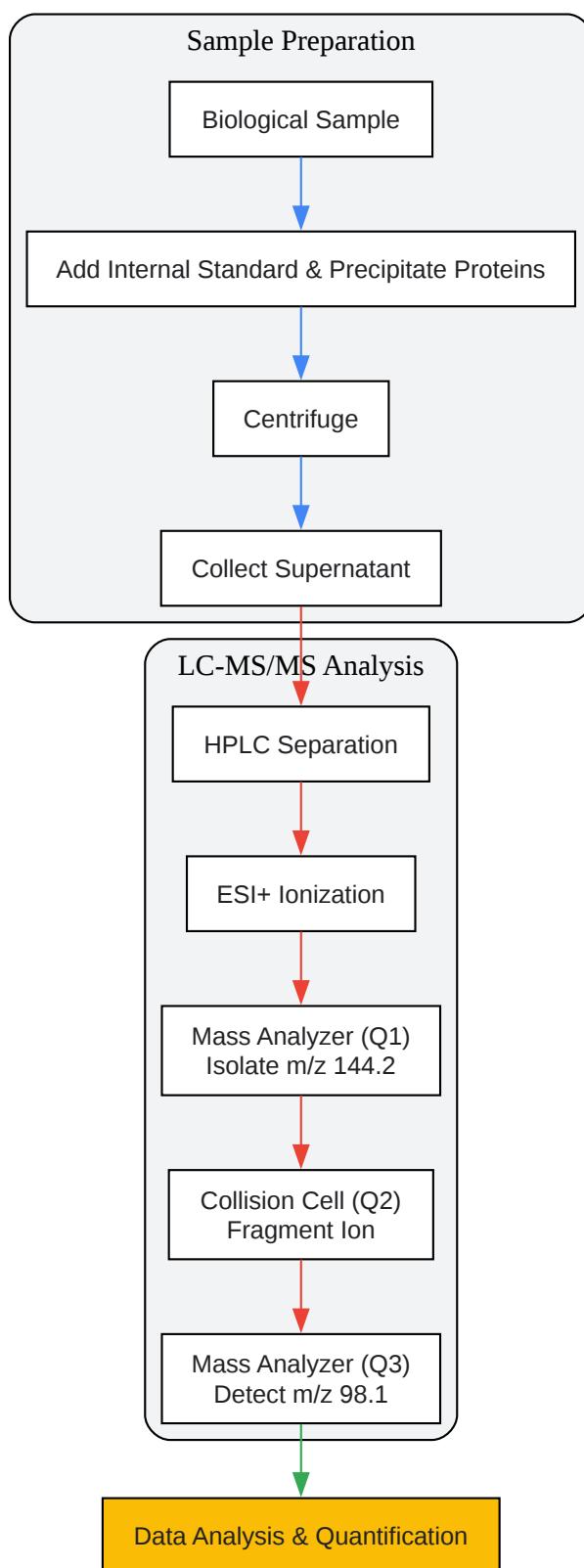


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Caption: General synthetic pathway for **6-Oxo-piperidine-2-carboxylic acid**.

LC-MS/MS Experimental Workflow

The following diagram outlines the key steps in the quantitative analysis of **6-Oxo-piperidine-2-carboxylic acid** using LC-MS/MS.

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Caption: Workflow for the LC-MS/MS analysis of **6-Oxo-piperidine-2-carboxylic acid**.

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